9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE
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Overview
Description
9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE typically involves a multi-step process. One common method includes the following steps:
Formation of the phthalazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: This step involves the reaction of the phthalazine core with an amine, such as 4-aminobutylamine, under specific conditions to introduce the amino group.
Ethylation: The final step involves the ethylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-((4-Aminobutyl)amino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione
- 9-((4-Aminobutyl)methylamino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione
Uniqueness
9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylamino group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
9-[4-aminobutyl(ethyl)amino]-2,3-dihydrobenzo[f]phthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-22(10-4-3-9-19)13-7-5-12-6-8-14-16(15(12)11-13)18(24)21-20-17(14)23/h5-8,11H,2-4,9-10,19H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABPEFHTDVSNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)C1=CC2=C(C=C1)C=CC3=C2C(=O)NNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991701 |
Source
|
Record name | 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-30-4 |
Source
|
Record name | 9-(N-(4-Aminobutyl)-N-ethyl)aminobenzo(f)phthalazine-1,4-(2H,3H)dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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